molecular formula C27H20N2O3 B251639 N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide

N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B251639
M. Wt: 420.5 g/mol
InChI Key: OVDOYFIUVPSYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as MN-24, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. MN-24 is a derivative of JWH-018, a popular synthetic cannabinoid that has been used extensively in research studies.

Mechanism of Action

N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. By binding to these receptors, N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
Studies have shown that N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide can produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. These effects are thought to be mediated by the activation of CB1 receptors in the brain and peripheral tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide in research studies is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of endocannabinoid signaling in a more specific and controlled manner. However, one limitation of using N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide is its potential for abuse and dependence, which can complicate the interpretation of research results.

Future Directions

There are several potential future directions for research involving N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide could be used to investigate the effects of endocannabinoid signaling on drug-seeking behavior and relapse. Another potential area of research is the use of N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide as a therapeutic agent for pain and inflammation. Studies have shown that synthetic cannabinoids can be effective in treating chronic pain and other inflammatory conditions, and N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide could be a promising candidate for further investigation in this area.
In conclusion, N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide is a synthetic cannabinoid that has potential as a research tool in the field of neuroscience. Its potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for investigating the role of the endocannabinoid system in a variety of physiological processes. However, its potential for abuse and dependence must be carefully considered in the design and interpretation of research studies.

Synthesis Methods

N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-naphthoyl chloride with 2-methyl-4-aminobenzophenone, followed by cyclization with potassium carbonate. The resulting compound is then acylated with benzoyl chloride to yield N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide has been used in a variety of research studies to investigate the role of the endocannabinoid system in the brain. This system is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood regulation. Synthetic cannabinoids like N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide can be used to study the effects of endocannabinoid signaling in a controlled manner.

properties

Molecular Formula

C27H20N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-methyl-4-(naphthalene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H20N2O3/c1-17-14-22(28-26(30)21-11-10-18-6-2-3-7-19(18)15-21)12-13-23(17)29-27(31)25-16-20-8-4-5-9-24(20)32-25/h2-16H,1H3,(H,28,30)(H,29,31)

InChI Key

OVDOYFIUVPSYRO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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